molecular formula C12H21N5O2S B2849153 6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine CAS No. 1448124-88-6

6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine

Cat. No.: B2849153
CAS No.: 1448124-88-6
M. Wt: 299.39
InChI Key: PLSUNFNINBWUBW-UHFFFAOYSA-N
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Description

6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the piperazine ring and the pyridazine moiety in its structure makes it a compound of interest for various pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-(ethylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, potentially leading to modulation of their activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used .

Properties

IUPAC Name

6-(4-ethylsulfonylpiperazin-1-yl)-N,N-dimethylpyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2S/c1-4-20(18,19)17-7-5-16(6-8-17)12-9-11(15(2)3)10-13-14-12/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSUNFNINBWUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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